molecular formula C5H4ClF2IN2O2S B2548564 1-(2,2-Difluoroethyl)-5-iodopyrazole-4-sulfonyl chloride CAS No. 1946817-62-4

1-(2,2-Difluoroethyl)-5-iodopyrazole-4-sulfonyl chloride

Cat. No.: B2548564
CAS No.: 1946817-62-4
M. Wt: 356.51
InChI Key: GTPZFTDDHHKDST-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-5-iodopyrazole-4-sulfonyl chloride is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group, an iodine atom, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoroethyl)-5-iodopyrazole-4-sulfonyl chloride typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-5-iodopyrazole-4-sulfonyl chloride can undergo various types of chemical reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.

    Cross-Coupling: Palladium catalysts and boronic acids under mild conditions.

    Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

    Sulfonamide Derivatives: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Coupled Products: Formed from cross-coupling reactions with boronic acids.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonyl chloride: Similar structure but with different substitution pattern.

    1-(2,2-Difluoroethyl)-5-bromopyrazole-4-sulfonyl chloride: Bromine instead of iodine.

    1-(2,2-Difluoroethyl)-5-iodopyrazole-4-sulfonamide: Sulfonamide instead of sulfonyl chloride.

Uniqueness

1-(2,2-Difluoroethyl)-5-iodopyrazole-4-sulfonyl chloride is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both difluoroethyl and sulfonyl chloride groups makes it particularly versatile for various chemical transformations and applications .

Properties

IUPAC Name

1-(2,2-difluoroethyl)-5-iodopyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF2IN2O2S/c6-14(12,13)3-1-10-11(5(3)9)2-4(7)8/h1,4H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPZFTDDHHKDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1S(=O)(=O)Cl)I)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF2IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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